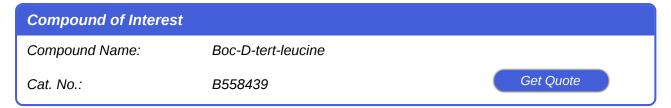


Spectroscopic Characterization of Boc-D-tertleucine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N-tert-butoxycarbonyl-D-tert-leucine (**Boc-D-tert-leucine**), a crucial building block in peptide synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Chemical Structure and Properties

IUPAC Name: (2R)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoic acid

Molecular Formula: C₁₁H₂₁NO₄[1][2][3]

Molecular Weight: 231.29 g/mol [1][2][3]

CAS Number: 16937-99-8[1]

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for **Boc-D-tert-leucine**. Note that for NMR, IR, and MS, the spectra for the D- and L-enantiomers are identical.

Table 1: ¹H NMR Spectroscopic Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~5.09	d	1H	NH
~4.05	d	1H	α-СН
1.45	S	9H	Boc -C(CH ₃) ₃
0.99	S	9Н	tert-butyl -C(CH₃)₃

Solvent: CDCl₃. Data is analogous to similar Boc-protected amino acids.[4][5]

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~176.0	C=O (Carboxylic Acid)
~156.0	C=O (Boc)
~80.0	Boc -C(CH ₃) ₃
~61.0	α-СН
~34.8	tert-butyl -C(CH ₃) ₃
~28.6	Boc -C(CH ₃) ₃
~26.8	tert-butyl -C(CH ₃) ₃

Solvent: DMSO-d₆. Data is analogous to similar Boc-protected amino acids.[6]

Table 3: IR Spectroscopic Data



Wavenumber (cm ⁻¹)	Functional Group Assignment
3300 - 2500	O-H stretch (Carboxylic Acid)
~3350	N-H stretch (Amide)
2970 - 2870	C-H stretch (Alkyl)
~1710	C=O stretch (Carboxylic Acid Dimer)
~1690	C=O stretch (Urethane)
~1520	N-H bend (Amide II)
~1160	C-O stretch (Ester-like)

Data obtained via KBr pellet or ATR techniques for the analogous L-enantiomer.[2][3]

Table 4: Mass Spectrometry Data

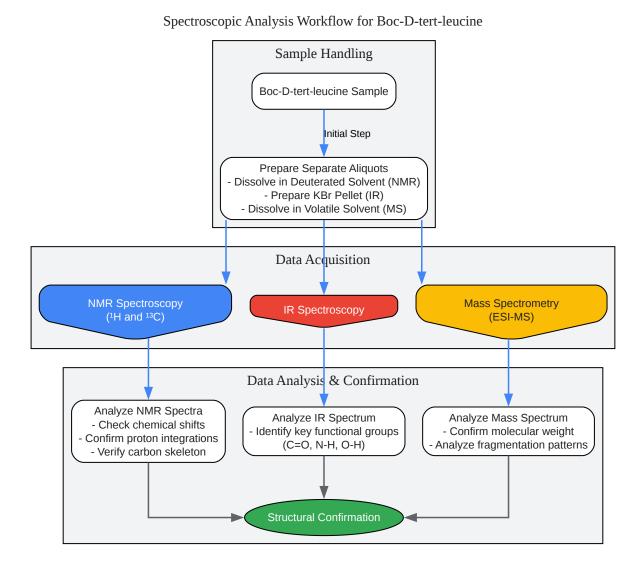
m/z Value	Ion Assignment
232.15	[M+H]+ (Calculated: 232.1543)
254.14	[M+Na]+ (Calculated: 254.1363)
176.10	[M+H - C ₄ H ₈] ⁺ or [M+H - 56] ⁺ (Loss of isobutylene from Boc group)
132.08	[M+H - $C_5H_8O_2$] ⁺ or [M+H - 100] ⁺ (Loss of Boc group)

Ionization Method: Electrospray Ionization (ESI), positive ion mode.[7]

Workflow for Spectroscopic Analysis

The following diagram illustrates a standard workflow for the structural confirmation of a synthesized or purchased sample of **Boc-D-tert-leucine** using multiple spectroscopic techniques.





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Caption: Workflow for structural verification of **Boc-D-tert-leucine**.

Experimental Protocols



The following are detailed protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the preparation and analysis of a sample for both ¹H and ¹³C NMR.

- Sample Preparation:
 - Accurately weigh 5-10 mg of Boc-D-tert-leucine.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry vial.[4]
 - Ensure complete dissolution. Gentle vortexing can be applied if necessary.
 - Transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette.[4]
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.
 - Tune and shim the instrument to the specific sample and solvent for optimal resolution.
 - Acquire the ¹H NMR spectrum. A typical experiment involves 16 to 64 scans.[4]
 - Acquire the ¹³C NMR spectrum. This will require a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. A decoupled mode is standard.[8]
- Data Processing:
 - Apply Fourier transform, phase correction, and baseline correction to the raw data (FID).
 - Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like TMS.
 - Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.



Infrared (IR) Spectroscopy

This protocol describes the thin solid film or KBr pellet method, suitable for solid samples like **Boc-D-tert-leucine**.[9]

- Sample Preparation (Thin Film Method):
 - Place a small amount (approx. 5-10 mg) of the solid sample into a small test tube.
 - Add a few drops of a volatile solvent like methylene chloride or acetone to dissolve the solid.[9]
 - Deposit one or two drops of this solution onto the surface of a single, clean salt plate (e.g., NaCl or KBr).[9]
 - Allow the solvent to evaporate completely, leaving a thin, even film of the compound on the plate.[9]
- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic-grade
 KBr powder in an agate mortar.[10]
 - Transfer the finely ground powder to a pellet press and apply high pressure to form a transparent or translucent disk.
- Data Acquisition:
 - Place the sample holder (with the salt plate or KBr pellet) into the IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment (or a clean, empty salt plate/KBr pellet).
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signalto-noise ratio.
 - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).



Mass Spectrometry (MS)

This protocol outlines analysis using Electrospray Ionization (ESI), a common technique for polar molecules like amino acid derivatives.

- Sample Preparation:
 - Prepare a stock solution of Boc-D-tert-leucine at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[11]
 - Perform a serial dilution of the stock solution to a final concentration of 1-10 μg/mL using a solvent mixture compatible with ESI, typically containing a small amount of acid (e.g., 0.1% formic acid) to promote protonation. A common solvent is 50:50 acetonitrile:water with 0.1% formic acid.[11][12]
 - Ensure the final solution is free of any particulate matter; filter if necessary.[11] High
 concentrations of non-volatile salts should be avoided as they can suppress the ESI
 signal.[11][13]

Data Acquisition:

- \circ Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 μ L/min) using a syringe pump.
- Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable and strong signal for the analyte.
- Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 amu).
- For structural confirmation, tandem MS (MS/MS) can be performed by selecting the protonated molecular ion ([M+H]+) and fragmenting it to observe characteristic daughter ions.[14]

Data Analysis:

 Identify the molecular ion peak ([M+H]+, [M+Na]+, etc.) to confirm the molecular weight of the compound.



 Analyze the fragmentation pattern to corroborate the structure. For Boc-protected compounds, characteristic neutral losses of isobutylene (56 Da) and the entire Boc group (100 Da) are expected.[7]

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